molecular formula C13H26N4O2S B11187070 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide

Cat. No.: B11187070
M. Wt: 302.44 g/mol
InChI Key: OXQASPVXXOFXJI-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide: is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring or the cycloheptyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide is unique due to its specific combination of a cycloheptyl group, a triazine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H26N4O2S

Molecular Weight

302.44 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)propane-2-sulfonamide

InChI

InChI=1S/C13H26N4O2S/c1-11(2)20(18,19)16-13-14-9-17(10-15-13)12-7-5-3-4-6-8-12/h11-12H,3-10H2,1-2H3,(H2,14,15,16)

InChI Key

OXQASPVXXOFXJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=NCN(CN1)C2CCCCCC2

Origin of Product

United States

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